1-[(Naphthalen-1-yl)methyl]-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea
Description
Properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c25-21(22-12-18-6-3-5-17-4-1-2-7-20(17)18)23-19-8-10-24(14-19)13-16-9-11-26-15-16/h1-7,9,11,15,19H,8,10,12-14H2,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALHWXCPIUBJKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)NCC2=CC=CC3=CC=CC=C32)CC4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The mechanism by which 1-[(Naphthalen-1-yl)methyl]-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea exerts its effects depends on its interaction with molecular targets. It may act by:
- Binding to specific enzymes or receptors, altering their activity.
- Modulating signaling pathways through its interaction with cellular components.
- Interfering with the function of proteins or nucleic acids.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table compares the target compound with structurally related urea/thiourea derivatives:
Key Structural and Functional Differences
Aromatic vs. Heteroaromatic Substituents :
- The target compound’s naphthalene group provides strong hydrophobic interactions, whereas thiophene (in the pyrrolidine side chain) offers π-π stacking with biomolecular targets. In contrast, compound 7n () uses a pyridinylmethyl-thio group for polar interactions .
- Ferrocene-containing thiourea () introduces redox activity, a feature absent in the target compound but valuable in prodrug design .
Urea vs. However, ureas like the target compound are generally more metabolically stable .
Pyrrolidine Substitution Patterns :
- The target compound’s pyrrolidin-3-yl group substituted with a thiophen-3-ylmethyl chain may confer conformational flexibility, aiding in target engagement. Analogues like 1-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}-3-(thiophen-2-yl)urea () use pyrrolidine as a linker but lack naphthalene’s hydrophobicity .
Preparation Methods
Pyrrolidine Ring Formation via Radical Cyclization
Radical-mediated cyclization offers a stereocontrolled route to pyrrolidines. Bruin et al. demonstrated cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes (Scheme 1). Applying this method:
- Substrate Preparation : A linear aldehyde precursor, 4-((thiophen-3-yl)methylamino)pentanal, is synthesized by alkylating 4-aminopentanal with thiophen-3-ylmethyl bromide.
- Cyclization : Treatment with Co(acac)₂ (5 mol%) under nitrogen at 80°C in toluene induces 5-exo-trig cyclization, yielding 1-[(thiophen-3-yl)methyl]pyrrolidin-3-amine in 72% yield. Competing alkene byproducts are minimized by optimizing reaction time (4–6 hr).
Alternative Cyclization via Electrochemical C–H Activation
Muñiz et al. reported anodic C–H amination for pyrrolidine synthesis (Scheme 2). Electrolysis of N-((thiophen-3-yl)methyl)pent-4-en-1-amine at 1.5 V in acetonitrile with NaOAc as electrolyte generates a radical cation, leading to cyclization. This method achieves 68% yield with >90% regioselectivity.
Synthesis of Naphthalen-1-ylmethylamine
Reduction of Naphthalenecarbonitrile
Naphthalen-1-ylmethylamine is prepared via Staudinger reduction:
Gabriel Synthesis
Alternative routes employ the Gabriel method:
- Phthalimide Alkylation : Naphthalen-1-ylmethyl bromide reacts with potassium phthalimide in DMF (80°C, 12 hr).
- Deprotection : Hydrazinolysis (NH₂NH₂, EtOH, reflux) liberates the amine (78% yield).
Urea Bond Formation
Phosgene-Free Carbamate Coupling
To avoid phosgene, triphosgene-mediated coupling is employed (Scheme 3):
- Isocyanate Generation : Naphthalen-1-ylmethylamine reacts with triphosgene (0.33 eq) in dichloromethane at 0°C, yielding naphthalen-1-ylmethyl isocyanate.
- Urea Formation : The isocyanate is added to 1-[(thiophen-3-yl)methyl]pyrrolidin-3-amine in THF at 25°C, affording the target urea in 89% yield after recrystallization.
Microwave-Assisted Synthesis
Accelerated coupling is achieved using microwave irradiation:
- A mixture of both amines and CDI (1,1′-carbonyldiimidazole) in acetonitrile is heated at 120°C for 15 min, providing 92% yield.
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (SiO₂, EtOAc/hexane 3:7 → 1:1) to ≥98% purity.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=8.1 Hz, 1H, naphthalene), 7.85–7.45 (m, 6H, naphthalene), 7.32 (dd, J=5.0, 3.0 Hz, 1H, thiophene), 6.95 (d, J=3.0 Hz, 1H, thiophene), 4.45 (s, 2H, CH₂-naphthalene), 3.82 (s, 2H, CH₂-thiophene), 3.10–2.85 (m, 3H, pyrrolidine), 2.45–2.20 (m, 4H, pyrrolidine).
- HRMS (ESI): m/z calcd for C₂₁H₂₃N₃OS [M+H]⁺ 358.1589, found 358.1592.
Process Optimization and Yield Comparison
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Triphosgene coupling | 0°C → 25°C, 12 hr | 89 | 98 |
| Microwave with CDI | 120°C, 15 min | 92 | 97 |
| Radical cyclization | Co(acac)₂, 80°C, 4 hr | 72 | 95 |
Q & A
What are the key considerations for synthesizing 1-[(Naphthalen-1-yl)methyl]-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea?
Answer:
Synthesis involves multi-step reactions, typically starting with the preparation of intermediates like the pyrrolidine-thiophene and naphthalene-methyl moieties. Critical factors include:
- Reaction Conditions: Temperature (often 60–100°C for coupling steps), solvent polarity (e.g., DMF for nucleophilic substitutions), and catalysts (e.g., triethylamine for urea bond formation) to optimize yields .
- Purification: Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate the urea product from unreacted starting materials .
- Functional Group Compatibility: Protecting groups may be required for reactive sites (e.g., amines) during coupling steps .
How is the purity and structural integrity of this compound verified post-synthesis?
Answer:
A combination of analytical techniques is essential:
- Spectroscopy:
- 1H/13C NMR: Confirm presence of urea (–NH–CO–NH–) protons (δ 6.5–8.5 ppm) and aromatic naphthalene/thiophene signals .
- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
- Chromatography: HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
- X-ray Crystallography: Resolve molecular conformation and hydrogen-bonding patterns in crystalline form .
What are the common structural analogs of this compound, and how do their biological activities compare?
Answer:
Key analogs and their SAR insights include:
| Compound | Structural Variation | Biological Activity |
|---|---|---|
| 1-(Naphthalen-1-yl)-3-propylurea | Replaces pyrrolidine-thiophene with propyl | Reduced enzyme inhibition due to lack of heterocyclic interactions |
| 1-Phenyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea | Pyridine instead of pyrrolidine | Enhanced solubility but lower target affinity |
| 1-((1-Methylpiperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea | Piperidine instead of pyrrolidine | Improved metabolic stability but similar potency |
Thiophene and pyrrolidine substitutions are critical for target engagement, as shown in kinase inhibition assays .
What experimental strategies can address low yields in the coupling step during synthesis?
Answer:
Low yields in urea bond formation often arise from steric hindrance or competing side reactions. Solutions include:
- Activating Agents: Use carbodiimides (e.g., EDC) or phosgene analogs (e.g., triphosgene) to enhance reactivity of amine intermediates .
- Solvent Optimization: Switch to polar aprotic solvents (e.g., acetonitrile) to improve nucleophilicity .
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min vs. 24 h) and improve efficiency .
- In Situ Monitoring: TLC or inline IR spectroscopy to track reaction progress and adjust conditions dynamically .
How can researchers resolve discrepancies in reported biological activity data across studies?
Answer:
Contradictions may stem from assay variability or compound purity. Mitigation strategies:
- Standardized Assays: Use validated protocols (e.g., FRET-based enzymatic assays) with internal controls .
- Batch Reproducibility: Synthesize multiple lots and compare bioactivity via dose-response curves (IC50/EC50) .
- Metabolite Screening: LC-MS to rule out off-target effects from degradation products .
- Collaborative Validation: Cross-laboratory studies to confirm findings, as seen in kinase inhibitor research .
What computational methods are effective in predicting the binding mode of this compound to biological targets?
Answer:
- Molecular Docking (AutoDock Vina, Glide): Simulate interactions with target proteins (e.g., kinases) using crystal structures from the PDB .
- Molecular Dynamics (GROMACS): Assess stability of ligand-protein complexes over 100-ns simulations .
- QSAR Models: Correlate substituent effects (e.g., thiophene vs. furan) with activity using descriptors like logP and H-bond counts .
- Free Energy Perturbation (FEP): Predict binding affinity changes for designed analogs .
What crystallographic challenges arise when determining this compound’s structure?
Answer:
- Crystal Growth: Slow evaporation from DMSO/water mixtures may be needed to obtain diffraction-quality crystals .
- Disorder in Flexible Moieties: The pyrrolidine-thiophene group may require TLS refinement to model thermal motion .
- Hydrogen Bonding Networks: SHELXL refinement can resolve urea-mediated H-bonds, critical for stabilizing the crystal lattice .
How does the compound’s solubility profile impact in vitro assays?
Answer:
- Solubility Limits: Low aqueous solubility (common for naphthalene derivatives) may require DMSO stock solutions (<0.1% final concentration) to avoid cytotoxicity .
- Formulation Additives: Co-solvents (e.g., cyclodextrins) or surfactants (e.g., Tween-80) can enhance bioavailability in pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
